VVZ-149 was developed using Vivozon's multi-target drug development platform, which emphasizes therapeutic efficacy over mere target reactivity. This platform utilizes a bait-target approach to identify compounds that can synergistically enhance therapeutic effects by acting on multiple targets simultaneously. The development of VVZ-149 highlights the potential for innovative analgesics that can address the inadequacies of traditional opioid therapies in managing postoperative pain .
The synthesis of VVZ-149 involves complex organic chemistry techniques that focus on creating a compound with multiple pharmacological targets. While specific details about the synthetic pathway have not been extensively published, the general approach includes:
The molecular formula of VVZ-149 is , with a molar mass of approximately 394.512 g/mol. Its structural characteristics include:
The structural representation can be visualized using chemical drawing software or databases such as PubChem, where the compound’s three-dimensional model can be analyzed for its binding interactions.
VVZ-149 undergoes various chemical interactions that are crucial for its pharmacological activity:
VVZ-149 operates through a multi-faceted mechanism:
VVZ-149 is characterized by:
Key chemical properties include:
VVZ-149 is primarily being investigated for its applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4